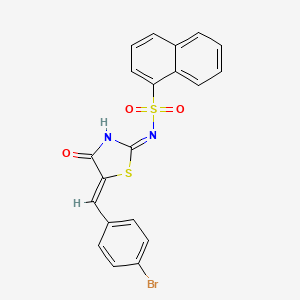
Prexasertib lactate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prexasertib lactate hydrate is a small molecule checkpoint kinase inhibitor, primarily targeting checkpoint kinase 1 and checkpoint kinase 2. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a promising candidate in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prexasertib lactate hydrate is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several steps, including the formation of key intermediates and the final product under controlled conditions .
Industrial Production Methods: The industrial production of this compound has been optimized using continuous-flow current good manufacturing practices (CGMP). This method involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. This process ensures high yield and purity of the compound, suitable for clinical trials .
Analyse Des Réactions Chimiques
Types of Reactions: Prexasertib lactate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Prexasertib lactate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of checkpoint kinase inhibition on DNA damage and repair mechanisms.
Biology: The compound is studied for its role in cell cycle regulation and apoptosis in various cell lines.
Mécanisme D'action
Prexasertib lactate hydrate exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to apoptosis in tumor cells. This mechanism makes it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Rucaparib: Another checkpoint kinase inhibitor with similar mechanisms of action.
Olaparib: A poly (ADP-ribose) polymerase inhibitor that also targets DNA damage response pathways.
Niraparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Uniqueness: Prexasertib lactate hydrate is unique due to its selective inhibition of checkpoint kinase 1 and checkpoint kinase 2, leading to a specific induction of DNA damage and apoptosis in tumor cells. This specificity makes it a valuable compound in cancer research and therapy .
Propriétés
Numéro CAS |
2100300-72-7 |
|---|---|
Formule moléculaire |
C21H27N7O6 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1 |
Clé InChI |
SQQVRJAAUOKBIG-TYOUJGAFSA-N |
SMILES |
N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H] |
SMILES isomérique |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
SMILES canonique |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prexasertib monolactate monohydrate; Prexasertib monolactate monohydrate salt; LY2606368; LY-2606368; LY 2606368. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












